2,3-Dipiperidino-o-propionotoluidide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dipiperidino-o-propionotoluidide dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dipiperidino-o-propionotoluidide dihydrochloride typically involves the reaction of dipiperidinoacetylene with diphenylcyclopropenone in toluene at ambient temperature. This reaction results in a rapid color change from light yellow to dark purple, indicating the formation of the desired product . The reaction is usually complete within 30 minutes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dipiperidino-o-propionotoluidide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Dipiperidino-o-propionotoluidide dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: It can be used in the production of other chemical compounds and materials.
Wirkmechanismus
The mechanism of action of 2,3-Dipiperidino-o-propionotoluidide dihydrochloride involves its interaction with specific molecular targets and pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-methylphenyl)-2,3-di(piperidin-1-yl)propanamide dihydrochloride
- 2,3-Diamino-4,5-diarylcyclopentadienone iron carbonyl complexes
- 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine
Uniqueness
2,3-Dipiperidino-o-propionotoluidide dihydrochloride is unique due to its specific structure, which includes two piperidine rings and a propionotoluidide moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
110053-12-8 |
---|---|
Molekularformel |
C20H33Cl2N3O |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
N-(2-methylphenyl)-2,3-di(piperidin-1-yl)propanamide;dihydrochloride |
InChI |
InChI=1S/C20H31N3O.2ClH/c1-17-10-4-5-11-18(17)21-20(24)19(23-14-8-3-9-15-23)16-22-12-6-2-7-13-22;;/h4-5,10-11,19H,2-3,6-9,12-16H2,1H3,(H,21,24);2*1H |
InChI-Schlüssel |
LMTLRGQIEDGEIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C(CN2CCCCC2)N3CCCCC3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.